molecular formula C11H16BF4N3O B13416779 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate CAS No. 67952-27-6

4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate

Cat. No.: B13416779
CAS No.: 67952-27-6
M. Wt: 293.07 g/mol
InChI Key: RCFDYEUNBQWALI-UHFFFAOYSA-N
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Description

4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C11H16BF4N3O. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (-N2+). This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate typically involves the diazotization of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylaniline. The process includes the following steps:

    Diazotization: The primary amine group of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylaniline is converted to a diazonium group using nitrous acid (HNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C).

    Formation of Tetrafluoroborate Salt: The diazonium salt formed is then treated with tetrafluoroboric acid (HBF4) to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, and alkoxy groups.

    Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI) are commonly used.

    Coupling Reactions: Phenols and aromatic amines are used under alkaline conditions.

    Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) and stannous chloride (SnCl2) are employed.

Major Products Formed

    Substitution Reactions: Halogenated benzenes, phenols, and alkoxybenzenes.

    Coupling Reactions: Azo compounds.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.

    Biology: Employed in labeling and detection of biomolecules.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium chloride
  • 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium bromide
  • 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium iodide

Uniqueness

4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate is unique due to its tetrafluoroborate counterion, which provides enhanced stability and solubility compared to other diazonium salts. This makes it particularly useful in various industrial and research applications.

Properties

CAS No.

67952-27-6

Molecular Formula

C11H16BF4N3O

Molecular Weight

293.07 g/mol

IUPAC Name

4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C11H16N3O.BF4/c1-3-14(6-7-15)10-4-5-11(13-12)9(2)8-10;2-1(3,4)5/h4-5,8,15H,3,6-7H2,1-2H3;/q+1;-1

InChI Key

RCFDYEUNBQWALI-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCN(CCO)C1=CC(=C(C=C1)[N+]#N)C

Origin of Product

United States

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